2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol 2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 2015727-75-8
VCID: VC3118046
InChI: InChI=1S/C12H18BrNO2/c13-12-2-1-11(16-12)9-14-6-3-10(4-7-14)5-8-15/h1-2,10,15H,3-9H2
SMILES: C1CN(CCC1CCO)CC2=CC=C(O2)Br
Molecular Formula: C12H18BrNO2
Molecular Weight: 288.18 g/mol

2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol

CAS No.: 2015727-75-8

Cat. No.: VC3118046

Molecular Formula: C12H18BrNO2

Molecular Weight: 288.18 g/mol

* For research use only. Not for human or veterinary use.

2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol - 2015727-75-8

Specification

CAS No. 2015727-75-8
Molecular Formula C12H18BrNO2
Molecular Weight 288.18 g/mol
IUPAC Name 2-[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]ethanol
Standard InChI InChI=1S/C12H18BrNO2/c13-12-2-1-11(16-12)9-14-6-3-10(4-7-14)5-8-15/h1-2,10,15H,3-9H2
Standard InChI Key GSRIHNBIRUVNFQ-UHFFFAOYSA-N
SMILES C1CN(CCC1CCO)CC2=CC=C(O2)Br
Canonical SMILES C1CN(CCC1CCO)CC2=CC=C(O2)Br

Introduction

The compound 2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol is a synthetic organic molecule featuring a piperidine ring substituted with a 5-bromofuran moiety and an ethanol group. This structural configuration imparts distinct chemical properties, making it a compound of interest in medicinal chemistry due to its potential therapeutic applications.

Structural Features

  • Molecular Formula: The molecular formula for this compound is not explicitly provided in the available literature, but it can be inferred based on its structural components. Typically, compounds with similar structures have molecular weights and formulas that reflect their constituent parts.

  • Functional Groups: The compound contains a piperidine ring, a bromofuran moiety, and an ethanol group. These functional groups contribute to its chemical reactivity and biological activity.

  • Unique Aspects: The combination of a bromofuran with a piperidine ring and an ethanol group provides a unique structural configuration that may enhance its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of compounds with similar structures often involves multi-step processes. These methods typically include reactions such as alkylation, condensation, or substitution reactions, depending on the starting materials. For instance, the synthesis might start with a piperidine derivative and involve the introduction of the bromofuran moiety through a suitable coupling reaction.

Biological Activity

Compounds featuring furan and piperidine rings often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, or anticancer effects. While specific data on 2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol is limited, its structural components suggest potential biological activity that could be explored in drug development processes.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-olContains a bromofuran and ethanol groupPotential for diverse biological activities due to its structural components
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)acetic acidContains a bromothiophene instead of bromofuranDifferent electronic properties due to thiophene ring
4-PiperidineethanolLacks halogen substitutionSimpler structure with less biological activity
1-(4-Bromobenzyl)piperidineSimilar piperidine coreLacks carboxylic acid functionality

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